molecular formula C16H14N2O4 B8573178 4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol

4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol

Cat. No. B8573178
M. Wt: 298.29 g/mol
InChI Key: UPMFOGCXEOLUAL-UHFFFAOYSA-N
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Patent
US07135466B2

Procedure details

Methanol (5 ml) and sodium hydroxide (0.2 g) were added to 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate (500 mg), and the mixture was stirred at 0° C. for 30 min. A saturated aqueous ammonium chloride solution was added to the reaction solution, and the mixture was extracted with chloroform, followed by washing with saturated brine. The extract was then dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. Methanol was added to the residue, and the precipitated crystal was collected by filtration and was washed to give the title compound (350 mg, yield 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:19]2[C:28]3[C:23](=[CH:24][C:25]([O:31][CH3:32])=[C:26]([O:29][CH3:30])[CH:27]=3)[N:22]=[CH:21][N:20]=2)=[CH:14][CH:13]=1)(=O)C1C=CC=CC=1.[Cl-].[NH4+]>CO>[CH3:30][O:29][C:26]1[CH:27]=[C:28]2[C:23](=[CH:24][C:25]=1[O:31][CH3:32])[N:22]=[CH:21][N:20]=[C:19]2[O:18][C:15]1[CH:16]=[CH:17][C:12]([OH:11])=[CH:13][CH:14]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)OC1=NC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
by washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
Methanol was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
WASH
Type
WASH
Details
was washed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.